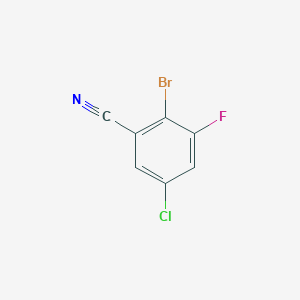

2-Bromo-5-chloro-3-fluorobenzonitrile

Description

Significance of Polyhalogenated Aromatic Nitriles in Modern Organic Synthesis

Polyhalogenated aromatic nitriles are organic compounds characterized by a benzene (B151609) ring substituted with multiple halogen atoms (such as fluorine, chlorine, and bromine) and a nitrile (-C≡N) group. These molecules serve as highly valuable intermediates in modern organic synthesis. medcraveonline.com Their significance stems from the unique reactivity imparted by the combination of these functional groups.

The presence of different halogens on the aromatic ring allows for selective, stepwise chemical transformations. For example, certain palladium-catalyzed coupling reactions are more amenable to a carbon-bromine bond, while nucleophilic aromatic substitution may be favored at a carbon-fluorine bond. ossila.com This differential reactivity, often termed "orthogonal reactivity," provides chemists with precise control over the construction of complex molecular architectures.

Consequently, polyhalogenated benzonitriles are pivotal building blocks for a range of specialized products, including:

Pharmaceuticals: They are key precursors in the synthesis of various drugs, including antitumor and anti-inflammatory agents. ossila.comnbinno.com

Agrochemicals: These compounds are used to manufacture modern herbicides, fungicides, and insecticides. nbinno.com

Materials Science: They serve as intermediates in the creation of advanced materials such as fluorinated polymers, dyes, and compounds for Organic Light-Emitting Diodes (OLEDs). ossila.comnbinno.comontosight.ai

Structural Features and Electronic Influences of Multiple Halogens and Nitrile Groups in Aromatic Systems

The reactivity of an aromatic ring is governed by the electronic effects of its substituents. These effects are broadly categorized as inductive effects (electron withdrawal or donation through sigma bonds) and resonance effects (electron delocalization through the pi system). ucsb.edulasalle.edu

Nitrile Group (-C≡N): The nitrile group is a potent electron-withdrawing group through both induction and resonance. This effect significantly reduces the electron density of the aromatic ring, making it less reactive toward electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution. libretexts.org

In a polyhalogenated benzonitrile (B105546) like 2-bromo-5-chloro-3-fluorobenzonitrile, the combination of these groups creates a complex electronic landscape. The cumulative electron-withdrawing power of the three different halogens and the nitrile group renders the aromatic ring highly electron-deficient. This electronic characteristic is a defining feature that dictates the compound's chemical behavior and synthetic utility.

The table below summarizes the electronic effects of the relevant substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -CN (Nitrile) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

| -Cl (Chloro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

| -Br (Bromo) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

Research Context of this compound within Advanced Chemical Synthesis

However, the research context for such a molecule can be inferred from closely related structures. For instance, the similarly substituted compound 5-Bromo-3-chloro-2-fluorobenzonitrile is noted for its utility in organic synthesis as a potential intermediate for pharmaceuticals and agrochemicals. cymitquimica.com Research suggests that its "trifunctional halogenation" enhances the electrophilicity of the aromatic ring, making it highly reactive in nucleophilic aromatic substitution reactions. The strategic placement of three different halogens offers multiple, distinct sites for subsequent chemical modifications.

Given its structure, this compound would be anticipated to serve as a specialized intermediate in synthetic pathways where a highly electron-poor aromatic ring with multiple, selectively addressable reaction sites is required. Its value would lie in its potential for constructing complex, highly functionalized molecules for medicinal chemistry or materials science applications. Further research would be needed to fully characterize its specific properties and synthetic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXWQMRXOSPJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Chloro 3 Fluorobenzonitrile

Overview of Established Synthetic Routes for Halogenated Benzonitriles

The synthesis of halogenated benzonitriles is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. Several classical and modern synthetic strategies are routinely employed.

Electrophilic aromatic substitution is a fundamental reaction for introducing halogen atoms onto a benzene (B151609) ring. libretexts.org In this process, the aromatic ring acts as a nucleophile, attacking a potent electrophile. libretexts.orguomustansiriyah.edu.iq For chlorination and bromination, the diatomic halogens (Cl₂ or Br₂) are not sufficiently electrophilic to react with the stable aromatic system directly. libretexts.org Therefore, a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃), is required. masterorganicchemistry.comwikipedia.org The catalyst polarizes the halogen-halogen bond, creating a highly electrophilic species that can be attacked by the benzene ring. libretexts.orgmasterorganicchemistry.com

The reaction proceeds through a two-step mechanism:

Attack of the aromatic π-system on the activated electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step temporarily disrupts the ring's aromaticity. wikipedia.org

Deprotonation of the arenium ion by a weak base, which restores the aromatic system and yields the halogenated product. masterorganicchemistry.com

The position of halogenation is dictated by the directing effects of substituents already present on the ring. Activating groups direct incoming electrophiles to the ortho and para positions, while most deactivating groups direct to the meta position. libretexts.org Halogens themselves are an exception; they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.org

While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org This reaction involves a nucleophile displacing a leaving group, typically a halide, on an aromatic ring. wikipedia.orgbyjus.com For SNAr to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

The SNAr mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org This is typically the rate-determining step. The presence of EWGs is crucial for stabilizing the negative charge of this intermediate. wikipedia.orglibretexts.org

Elimination: The leaving group is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and forms the final product. chemistrysteps.com

Unlike in Sₙ1 and Sₙ2 reactions, the reactivity of halogens as leaving groups in SNAr follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly stabilizes the negative charge in the Meisenheimer complex through its inductive effect, accelerating the initial nucleophilic attack. chemistrysteps.com

Transition-metal-catalyzed cross-coupling reactions have become powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex aromatic molecules. sci-hub.st These methods utilize aryl halides as electrophilic partners to react with a wide range of nucleophilic reagents. nsf.gov

Palladium and nickel are the most common catalysts for these transformations. sci-hub.stacs.org Reactions like the Suzuki coupling (using boronic acids), and Buchwald-Hartwig amination (using amines) allow for the selective functionalization of specific carbon-halogen bonds. The differential reactivity of various halogens (I > Br > Cl) allows for sequential, site-selective couplings on polyhalogenated aromatic rings. This strategy provides a modular and convergent approach to building complex molecular architectures from simpler, halogenated precursors. nih.gov

Ammoxidation is a significant industrial process for the direct conversion of methyl-substituted aromatics (toluenes) into the corresponding benzonitriles. wikipedia.org This reaction, often referred to as the SOHIO process, involves the reaction of a methylarene with ammonia (B1221849) (NH₃) and oxygen (O₂) at high temperatures (300-500 °C) over a solid-state catalyst. chemrxiv.org

Table 1: Comparison of Synthetic Methodologies for Halogenated Benzonitriles

| Methodology | Key Reagents | Mechanism | Key Features |

|---|---|---|---|

| Electrophilic Halogenation | Halogen (Br₂, Cl₂), Lewis Acid (FeBr₃, AlCl₃) | Electrophilic Substitution | Introduces halogens onto the ring; regioselectivity is governed by existing substituents. libretexts.orgwikipedia.org |

| Nucleophilic Substitution (SNAr) | Nucleophile, Activated Aryl Halide | Addition-Elimination | Replaces a halide with a nucleophile; requires strong electron-withdrawing groups. wikipedia.orglibretexts.org |

| Metal-Catalyzed Cross-Coupling | Aryl Halide, Organometallic Reagent, Pd or Ni Catalyst | Catalytic Cycle (Oxidative Addition, etc.) | Forms new C-C or C-heteroatom bonds at the site of the halogen. sci-hub.stnsf.gov |

| Ammoxidation | Methylarene, NH₃, O₂, Metal Oxide Catalyst | Catalytic Partial Oxidation | Converts a methyl group directly into a nitrile group. wikipedia.orgyoutube.com |

Specific Synthesis of 2-Bromo-5-chloro-3-fluorobenzonitrile

The synthesis of a tri-halogenated benzonitrile (B105546) like this compound is not documented as a single, direct transformation. It is achieved through a multi-step sequence where the substituents are introduced strategically, taking into account their directing effects and the reactivity of the intermediates.

A plausible synthetic route can be designed starting from a commercially available precursor, such as 3-chloro-5-fluoroaniline (B1302006). This approach leverages established transformations like the Sandmeyer reaction and electrophilic halogenation.

Proposed Synthetic Pathway:

Step 1: Diazotization and Sandmeyer Reaction. The starting material, 3-chloro-5-fluoroaniline, is first converted into a diazonium salt. This is achieved by treating the aniline (B41778) with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate. In the Sandmeyer reaction, this intermediate is then treated with a copper(I) cyanide (CuCN) salt to replace the diazonium group (-N₂⁺) with a nitrile group (-CN), yielding 3-chloro-5-fluorobenzonitrile (B1363421).

Step 2: Electrophilic Bromination. The final step is the introduction of a bromine atom at the C2 position. This is accomplished via electrophilic aromatic bromination of the 3-chloro-5-fluorobenzonitrile intermediate. The reaction is carried out using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). The regioselectivity of this step is critical. The substituents on the ring direct the incoming electrophile (Br⁺):

The nitrile group (-CN) is a strong deactivating group and a meta-director.

The chlorine (-Cl) and fluorine (-F) atoms are deactivating but are ortho, para-directors. libretexts.org

The combined directing effects favor substitution at the C2 position, which is ortho to both the fluorine and chlorine atoms and meta to the nitrile group. The activation provided by the halogens at this position overrides the deactivation, guiding the bromine to the desired location to form the final product, this compound. This type of diazotization-halogenation sequence is a common strategy for preparing highly substituted haloaromatics. chemicalbook.comgoogle.com

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|

| 1 | 3-chloro-5-fluoroaniline | 1. NaNO₂, HBr 2. CuCN | 3-chloro-5-fluorobenzonitrile | Diazotization / Sandmeyer Reaction | | 2 | 3-chloro-5-fluorobenzonitrile | Br₂, FeBr₃ | this compound | Electrophilic Aromatic Halogenation |

Regioselective Functionalization Strategies for Polyhalogenated Benzonitrile Scaffolds

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the introduction of each functional group. Regioselective functionalization strategies are paramount to achieving the desired substitution pattern on the benzonitrile core. The inherent electronic properties of the nitrile group and the existing halogen substituents direct the position of subsequent modifications. The cyano group is a meta-director and strongly deactivating for electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.

In a polyhalogenated system, the differential reactivity of the halogens can be exploited. For instance, fluorine's high electronegativity makes its position susceptible to SNAr, while bromine and iodine are more amenable to participating in metal-catalyzed cross-coupling reactions. ossila.com Synthetic chemists can therefore devise multi-step pathways where the order of halogen introduction and subsequent modification is carefully planned to leverage these directing effects and differential reactivities. For example, a precursor might be designed where a nucleophilic substitution replaces a fluorine atom, followed by a palladium-catalyzed coupling at a bromine or iodine site. rsc.org The interaction of phosphorus-stabilized carbanions with nitrobenzonitrile derivatives has also been shown to result in regioselective C-nucleophilic oxidative substitution of a hydrogen atom positioned ortho to the nitro group, demonstrating that specific reagents can achieve high site-selectivity even on highly functionalized rings. researchgate.net

Halodeboronation of Aryl Boronic Acids in Benzonitrile Synthesis

Halodeboronation of aryl boronic acids or their derivatives is a powerful method for the regioselective installation of halogens onto an aromatic ring. This transformation is particularly useful when direct halogenation lacks selectivity or when the desired isomer is difficult to access through other routes. The reaction involves the ipso-substitution of a boronic acid group with a halogen atom (F, Cl, Br, I) using an electrophilic halogen source.

The mechanism is believed to proceed through a boronate-driven ipso-substitution pathway, which can be catalyzed by a general Lewis base and does not necessarily require a copper catalyst. acs.orgresearchgate.netnih.gov This method's utility has been demonstrated in the scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) from 2-cyano-6-fluorophenylboronic acid. In this process, the aryl boronic acid is treated with a halogenating agent like 1,3-dihalo-5,5-dimethylhydantoin in the presence of a catalytic amount of a base such as sodium methoxide (B1231860) (NaOMe), affording the aryl halide in good to excellent yields. nih.gov

The reaction conditions can be tuned for different halogens. For instance, N-iodosuccinimide (NIS) is a common electrophilic source for iododeboronation. researchgate.net The versatility of this method makes it a valuable strategy for the synthesis of complex halogenated benzonitriles.

Table 1: Examples of Halodeboronation of Aryl Boronic Acids

| Aryl Boronic Acid | Halogenating Agent | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyano-6-fluorophenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin | 5 mol % NaOMe | 2-Bromo-3-fluorobenzonitrile | Good to Excellent | nih.gov |

| Phenylboronic acid | N-Iodosuccinimide (NIS) | Cu(OAc)₂ | Iodobenzene | Good | researchgate.net |

| Various aryl boronic acids | 1,3-Dihalo-5,5-dimethylhydantoin | Catalytic NaOMe | Aryl bromides and chlorides | Good to Excellent | nih.gov |

Diazotization and Subsequent Halogenation/Cyanation Reactions

Diazotization of primary aromatic amines, followed by substitution reactions, is a classical and highly versatile strategy for introducing a wide range of functional groups onto an aromatic ring, including halogens and the nitrile group. organic-chemistry.orgmasterorganicchemistry.com This process, often involving Sandmeyer or Schiemann reactions, is fundamental in synthetic organic chemistry. organic-chemistry.org

The synthesis would begin with an appropriately substituted aniline precursor, for example, an amino-chloro-fluorobenzonitrile. This primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–10 °C), to form a relatively stable arenediazonium salt. masterorganicchemistry.combyjus.comlibretexts.org

Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by various nucleophiles.

Sandmeyer Reaction: For the introduction of bromine or chlorine, the diazonium salt is treated with the corresponding copper(I) halide (CuBr or CuCl). This reaction proceeds via a radical mechanism.

Cyanation: Similarly, treatment with copper(I) cyanide (CuCN) introduces the nitrile functional group.

Fluorination (Balz-Schiemann Reaction): To introduce fluorine, the diazonium salt is typically isolated as a tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which upon heating, decomposes to yield the aryl fluoride (B91410). masterorganicchemistry.com

A synthetic route to this compound could thus be envisioned starting from 2-amino-5-chloro-3-fluorobenzonitrile (B12864205). Diazotization followed by a Sandmeyer reaction with CuBr would yield the target compound. A similar diazotization-halogenation sequence is used to synthesize 2-bromo-5-chloro-3-fluoropyridine (B79493) from 5-chloro-3-fluoropyridin-2-amine, demonstrating the applicability of this method to related heterocyclic systems. chemicalbook.com

Advanced Synthetic Techniques and Green Chemistry Principles in Halogenated Benzonitrile Preparation

Modern synthetic chemistry places increasing emphasis on developing methods that are not only efficient but also environmentally benign. Green chemistry principles, such as improving energy efficiency, using safer solvents and reagents, and enhancing process safety, are driving innovation in the synthesis of halogenated compounds. ajrconline.org

Continuous Flow Chemistry Applications for Halogenation Reactions

Continuous flow chemistry, utilizing microreactors or tubular reactors, offers significant advantages over traditional batch processing, especially for halogenation reactions. researchgate.net Halogenations are often highly exothermic and can involve toxic and corrosive reagents like elemental halogens (X₂). rsc.orgscispace.com Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. rsc.orgscispace.com

The small reactor volumes enhance safety by limiting the amount of hazardous material present at any given time. scispace.com Furthermore, reagents can be dosed accurately, improving selectivity and reducing the formation of byproducts. rsc.org This technology enables the safe use of highly reactive reagents and can significantly improve reaction efficiency and process safety. scispace.com For instance, eco-compatible continuous flow halogenation of various aromatics has been developed using solid acid catalysts and greener chlorinating agents like trichloroisocyanuric acid (TCCA), achieving high conversions. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Halogenation

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and excellent temperature control. scispace.com |

| Heat Transfer | Often inefficient, leading to localized hot spots and side reactions. | Superior heat transfer allows for precise control of exothermic reactions. rsc.org |

| Mass Transfer | Can be limited, especially in multiphasic reactions. | Efficient mixing and high surface-area-to-volume ratio improve mass transfer. scispace.com |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending operation time or using multiple reactors in parallel. |

| Selectivity | Often lower due to poor control over reaction parameters. | Improved selectivity through precise control of stoichiometry, temperature, and residence time. rsc.org |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in Microwave irradiation provides efficient and uniform volumetric heating, which can overcome the energy barriers of reactions more effectively. researchgate.net

This technology is considered an important approach toward green chemistry as it enhances energy efficiency and often allows for solvent-free reactions or the use of more environmentally benign solvents. ajrconline.orgdocumentsdelivered.com In the context of synthesizing halogenated benzonitriles, microwave assistance can be applied to various steps, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The functional group interconversion of heteroaryl carbonitriles has been achieved via microwave-assisted synthesis, highlighting its utility in transformations involving the nitrile group. acs.org The rapid heating and precise temperature control offered by modern microwave reactors can significantly improve the efficiency and reproducibility of these syntheses. researchgate.net

Electrochemical Methods for Environmentally Benign Halogenation

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods for halogenation. rsc.org These methods use electricity as the driving force to generate reactive halogen species from inexpensive and abundant halide sources (e.g., NaCl, KBr), avoiding the need for stoichiometric amounts of hazardous chemical oxidants or halogenating agents. acs.orgresearchgate.net

The electrochemical reduction of halogenated benzonitriles has been studied, revealing pathways that involve the formation of anion radicals and the cleavage of the carbon-halogen bond. acs.orgacs.org Conversely, electrochemical oxidation of halide ions at an anode can generate electrophilic halogenating agents in situ. This allows for controlled halogenation of aromatic substrates under mild conditions. rsc.org

Recent advancements include strategies for the Sandmeyer reaction driven by electricity, which allows for the halogenation of aryl diazonium salts using simple halogen sources like LiCl and NaBr without the need for copper salts. researchgate.net This approach minimizes waste and enhances the safety profile of the reaction. On-site electrochemical generation of halogen gas, which is then used in a separate reactor, provides flexibility for halogenating substrates that may be sensitive to direct electrolysis. rsc.org These electrochemical methods are promising for the environmentally benign preparation of polyhalogenated aromatic compounds.

Development of Eco-Friendly Approaches and Recyclable Solvent Systems

The development of greener synthetic routes for halogenated benzonitriles is an area of active research, focusing on several key strategies. These include the use of less toxic reagents, the replacement of volatile organic solvents with greener alternatives, the implementation of catalytic systems to improve atom economy, and the use of alternative energy sources like microwave irradiation to enhance reaction efficiency.

One promising approach involves the use of ionic liquids as both catalysts and recyclable reaction media. Ionic liquids are salts with low melting points that can dissolve a wide range of organic and inorganic compounds. Their negligible vapor pressure makes them a safer alternative to volatile organic solvents. Research on the synthesis of various benzonitriles has demonstrated that ionic liquids can facilitate reactions, such as the conversion of aldehydes to nitriles, while avoiding the use of metal salt catalysts and inorganic acids. rsc.orgrsc.orgresearchgate.net This methodology could potentially be adapted for the synthesis of this compound, offering a pathway that is both efficient and more environmentally friendly.

Another area of innovation is the use of water as a solvent for halogenation reactions. Traditionally, the bromination and chlorination of aromatic compounds are carried out in chlorinated organic solvents, which pose environmental risks. Studies have shown that bromination can be effectively performed in aqueous media using systems like AlBr₃-Br₂, providing a more economical and cleaner alternative. hrpub.orgresearchgate.net The development of a similar aqueous system for the synthesis of this compound could significantly reduce the environmental footprint of the process.

Furthermore, solvent-free reaction conditions represent a significant advancement in green chemistry. The use of solid brominating agents, such as quaternary ammonium (B1175870) tribromides, allows for efficient halogenation without the need for a solvent, simplifying the reaction setup and product purification. acgpubs.org Similarly, in-situ generation of bromine from less hazardous precursors, such as the reaction of solid potassium nitrate (B79036) with gaseous hydrogen bromide, offers a safer approach to bromination. researchgate.net

The table below illustrates a hypothetical comparison of a traditional synthetic method with a potential eco-friendly approach for a key step in the synthesis of a halogenated benzonitrile, based on principles from related research.

| Parameter | Traditional Method | Potential Eco-Friendly Method |

| Solvent | Dichloromethane | Ionic Liquid / Water |

| Catalyst | Stoichiometric Lewis Acid | Recyclable Catalyst |

| Reaction Time | 12-24 hours | 2-4 hours |

| Energy Source | Conventional Heating | Microwave Irradiation |

| Byproducts | Acidic Waste Stream | Minimal/Recyclable Byproducts |

| Solvent Recyclability | Low | High |

Research into electrosynthesis also presents a green alternative for nitrile formation. The direct electrosynthesis of nitriles from primary alcohols and ammonia using a simple nickel catalyst in an aqueous electrolyte has been reported. rsc.org This method operates under benign conditions and offers a cost-effective system for producing valuable nitriles. Applying electrochemical principles to the synthesis of this compound could lead to a more sustainable manufacturing process.

The following table summarizes research findings on eco-friendly methods for reactions analogous to those used in the synthesis of halogenated benzonitriles.

| Reaction Type | Substrate | Eco-Friendly Conditions | Yield (%) | Reference |

| Nitrile Synthesis | Benzaldehyde | Ionic Liquid, 120°C, 2h | 100 | rsc.orgresearchgate.net |

| Bromination | Aniline | Aqueous AlBr₃-Br₂, 25°C, 20 min | 93 | hrpub.org |

| Nitrile Synthesis | Benzyl Alcohol | Electrosynthesis, Ni catalyst, aq. electrolyte | 62.9 (Faradaic Efficiency) | rsc.org |

| Bromination | Acetanilide | Solvent-free, KNO₃, HBr(g) | High Conversion | researchgate.net |

While specific research on the eco-friendly synthesis of this compound is not extensively documented in publicly available literature, the principles and methodologies developed for other halogenated aromatic compounds and benzonitriles provide a clear roadmap for future development. The adoption of recyclable solvents, greener reagents, and innovative energy sources holds the key to creating a more sustainable and economically viable synthesis for this important chemical compound.

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Chloro 3 Fluorobenzonitrile

Elucidation of Reaction Pathways in the Formation of 2-Bromo-5-chloro-3-fluorobenzonitrile

The synthesis of this compound is not a trivial matter and likely involves a multi-step pathway. While specific literature detailing its formation is scarce, plausible synthetic routes can be postulated based on established methodologies for the synthesis of halogenated benzonitriles. A common strategy involves the sequential halogenation of a simpler benzonitrile (B105546) precursor.

One potential pathway could commence with 3-fluoro-5-chlorobenzonitrile. The introduction of a bromine atom at the 2-position would be the critical step. This electrophilic aromatic substitution would be directed by the existing substituents. The cyano group is a meta-director, while the halogen atoms (fluoro and chloro) are ortho, para-directors. msu.edulibretexts.org The directing effects of these groups would need to be carefully considered to achieve the desired regioselectivity.

Another feasible route could involve a Sandmeyer-type reaction starting from a suitably substituted aniline (B41778). For instance, 2-amino-5-chloro-3-fluorobenzonitrile (B12864205) could be diazotized and subsequently treated with a copper(I) bromide salt to introduce the bromo substituent at the 2-position. This method often provides good yields and regiochemical control.

A third approach might involve the halogenation of a precursor that already contains the bromine and one of the other halogens. For example, the chlorination or fluorination of a brominated benzonitrile derivative could be envisioned. However, controlling the regioselectivity of such a reaction would be challenging due to the presence of multiple activating and deactivating groups.

Studies on Regioselectivity and Chemoselectivity in Halogenation and Substitution Reactions

The regioselectivity and chemoselectivity of reactions involving this compound are dictated by the electronic and steric properties of its substituents. The benzene (B151609) ring is substituted with three halogen atoms (Br, Cl, F) and a cyano group (-CN). Halogens are deactivating yet ortho, para-directing due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. lumenlearning.comlibretexts.org The cyano group, on the other hand, is a strong deactivating group and a meta-director.

Nucleophilic aromatic substitution (SNAr) is a more probable reaction pathway for this electron-deficient ring. The presence of the strongly electron-withdrawing cyano group and the halogens facilitates the attack of nucleophiles. The positions ortho and para to the cyano group are particularly activated towards nucleophilic attack. In this compound, the bromine at the 2-position and the chlorine at the 5-position are ortho and meta to the cyano group, respectively. The fluorine at the 3-position is also meta to the cyano group. Generally, fluorine is the best leaving group in SNAr reactions among the halogens, followed by chlorine and then bromine. Therefore, a nucleophile would likely substitute the fluorine atom preferentially, although the electronic activation at other positions could lead to a mixture of products.

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Effect (Electrophilic) |

| -CN | 1 | -I (Strong) | -M (Strong) | meta |

| -Br | 2 | -I (Moderate) | +M (Weak) | ortho, para |

| -F | 3 | -I (Strong) | +M (Weak) | ortho, para |

| -Cl | 5 | -I (Moderate) | +M (Weak) | ortho, para |

Understanding the Role of Catalysts and Reagents in Directing Reaction Mechanisms

Catalysts and reagents play a pivotal role in controlling the outcome of reactions involving this compound. In the context of its synthesis via electrophilic halogenation, a Lewis acid catalyst such as FeBr3 or AlCl3 would be essential to polarize the halogenating agent and generate a sufficiently strong electrophile to react with the deactivated aromatic ring.

For nucleophilic aromatic substitution reactions, the choice of nucleophile and solvent is critical. Strong nucleophiles are generally required to attack the electron-poor ring. The solvent can also influence the reaction rate and selectivity. Polar aprotic solvents like DMSO or DMF are often used to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, could be employed to selectively functionalize the C-Br or C-Cl bonds. The relative reactivity of these bonds in such catalytic cycles would depend on the specific catalyst system and reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations. This difference in reactivity could be exploited for selective functionalization.

Analysis of the Influence of Halogen Substituents on Aromatic Ring Reactivity

The presence of three halogen substituents has a profound impact on the reactivity of the aromatic ring in this compound. All halogens are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. lumenlearning.comlibretexts.org This effect deactivates the ring towards electrophilic attack, making it less nucleophilic than benzene. The order of electronegativity, and thus the strength of the inductive effect, is F > Cl > Br. libretexts.org

The cumulative effect of three halogen atoms and a cyano group makes the aromatic ring of this compound highly electron-deficient. This pronounced deactivation significantly hinders electrophilic substitution reactions but, conversely, activates the ring for nucleophilic aromatic substitution.

| Halogen | Electronegativity | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity |

| Fluorine | 3.98 | Strong | Weak | Deactivating |

| Chlorine | 3.16 | Moderate | Weak | Deactivating |

| Bromine | 2.96 | Moderate | Weak | Deactivating |

Kinetic and Thermodynamic Considerations of Synthetic Transformations

The kinetics and thermodynamics of reactions involving this compound are governed by the stability of the starting materials, intermediates, and products, as well as the activation energies of the reaction steps.

For a potential electrophilic substitution reaction, the high activation energy due to the deactivated nature of the ring would result in slow reaction rates, requiring elevated temperatures or highly active catalysts. The formation of the sigma complex (arenium ion) intermediate would be energetically unfavorable.

In the case of nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this anionic intermediate is enhanced by the presence of electron-withdrawing groups. Therefore, the multiple electron-withdrawing substituents on this compound would lower the activation energy for the formation of the Meisenheimer complex, leading to faster reaction rates compared to less substituted aromatic halides.

Reactivity and Derivatization Strategies of 2 Bromo 5 Chloro 3 Fluorobenzonitrile

Differential Reactivity of Halogen Atoms in 2-Bromo-5-chloro-3-fluorobenzonitrile

The synthetic utility of this compound is largely derived from the differential reactivity of its bromine, chlorine, and fluorine substituents. This allows for selective transformations at specific positions on the benzene (B151609) ring, guided by the principles of modern organic chemistry. The reactivity of these carbon-halogen bonds is dictated by factors such as bond strength, electronegativity, and the ability to participate in various catalytic cycles. Generally, the order of reactivity in palladium-catalyzed cross-coupling reactions is C-Br > C-Cl, with the C-F bond being largely unreactive under these conditions. Conversely, for nucleophilic aromatic substitution (SNAr), the highly electronegative fluorine atom, when activated by the electron-withdrawing nitrile group, becomes the most susceptible site for substitution.

Nucleophilic Aromatic Substitution at Fluorine-Bearing Positions

The fluorine atom at position 3 of the benzonitrile (B105546) ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing nature of both the adjacent nitrile group (in the ortho position) and the other halogen atoms, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. The high electronegativity of fluorine creates a significant partial positive charge on the carbon to which it is attached, making it a prime target for nucleophiles. Consequently, the C-F bond is more readily cleaved in this type of reaction compared to the C-Cl and C-Br bonds.

Palladium-Catalyzed Coupling Reactions at Bromine-Bearing Positions

The carbon-bromine bond at the 2-position is the most reactive site for palladium-catalyzed cross-coupling reactions. The relative weakness of the C-Br bond compared to C-Cl and C-F bonds allows for facile oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in catalytic cycles like those of the Suzuki-Miyaura and Sonogashira reactions. This selectivity allows for the introduction of a wide array of substituents at the C-2 position while leaving the chlorine and fluorine atoms untouched, providing a powerful tool for derivatization.

Selective Activation of Carbon-Halogen Bonds

The selective activation of the different carbon-halogen bonds in this compound is key to its utility as a synthetic building block. The C-Br bond is preferentially activated under palladium catalysis due to its lower bond dissociation energy. The C-Cl bond can also undergo palladium-catalyzed coupling, but this typically requires more forcing conditions or specialized catalyst systems. The C-F bond is generally inert to these conditions, making it an ideal spectator group during reactions targeting the other halogens. This hierarchy of reactivity (C-Br > C-Cl >> C-F) in cross-coupling reactions is a well-established principle in organic synthesis.

Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new bonds in a highly selective manner. For this compound, these reactions almost exclusively occur at the C-Br position, leveraging its higher reactivity.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction selectively occurs at the C-Br bond to produce 2-aryl-5-chloro-3-fluorobenzonitrile derivatives. While specific literature examples for this exact substrate are scarce, plausible reaction conditions can be extrapolated from similar systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 88 |

Note: The data in this table represents chemically plausible, representative examples due to a lack of specific published data for this compound.

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper, also demonstrates high selectivity for the C-Br bond in this compound. This allows for the synthesis of various 2-alkynyl-5-chloro-3-fluorobenzonitrile derivatives, which are valuable intermediates for further transformations.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 70 | 87 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | 82 |

Note: The data in this table represents chemically plausible, representative examples due to a lack of specific published data for this compound.

Stille Coupling and Other Organotin-Mediated Reactions

The Stille coupling reaction is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organotin compound with an organic halide or pseudohalide. The bromine atom at the C-2 position of this compound is the most suitable site for such cross-coupling reactions due to the typical reactivity trend of halogens in palladium-catalyzed processes (I > Br > Cl).

While specific examples detailing the Stille coupling of this compound are not extensively documented in readily available literature, the reaction's feasibility can be inferred from studies on similar substrates. For instance, compounds like 4-Fluoro-3-nitro-benzonitrile have been shown to undergo Stille coupling in the presence of Pd(PPh₃)₄, affording the desired products in moderate to good yields. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A generalized scheme for a potential Stille coupling reaction is presented below:

Table 1: Generalized Stille Coupling of this compound

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| This compound | R-Sn(Bu)₃ | Pd(PPh₃)₄ or similar Pd(0) complex | 2-R-5-chloro-3-fluorobenzonitrile |

R represents a variety of organic groups (e.g., vinyl, aryl, alkyl, alkynyl).

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines. For this compound, the reaction is expected to occur selectively at the C-2 position, replacing the bromine atom. This chemoselectivity is demonstrated in the amination of the analogous compound 5-bromo-2-chloro-3-fluoropyridine, where catalytic conditions (e.g., Pd₂(dba)₃, Xantphos, base) afford exclusive substitution of the bromide. researchgate.netresearchgate.net

This selectivity makes the Buchwald-Hartwig amination a valuable tool for introducing nitrogen-containing functional groups. The reaction has been applied to the structurally related 2-bromo-5-fluorobenzonitrile (B41413) in a two-step synthesis of thermally activated delayed fluorescence (TADF) dyes, highlighting its utility. ossila.com

Table 2: Representative Buchwald-Hartwig Amination Reaction

| Aryl Halide | Amine | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | R¹R²NH | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ or NaOt-Bu | 2-(R¹R²N)-5-chloro-3-fluorobenzonitrile |

R¹ and R² can be hydrogen, alkyl, or aryl groups.

Other Transition Metal-Catalyzed Processes for Diverse Functionalization

Beyond Stille and Buchwald-Hartwig reactions, the halogen substituents on this compound allow for a variety of other transition metal-catalyzed transformations. The Suzuki coupling, which pairs an aryl halide with an organoboron reagent, is a prominent example. The C-Br bond is highly amenable to this palladium-catalyzed reaction. A notable application is the coupling of 2-halobenzonitriles with vinyl boronates, which serves as a key step in an expeditious two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones. sci-hub.storganic-chemistry.org This strategy installs a vinyl group at the C-2 position, which can then participate in a subsequent cyclization reaction.

Other potential reactions include Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and cyanation reactions, all of which would preferentially occur at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential subsequent modifications under more forcing conditions.

Nucleophilic Additions and Cyclization Reactions

Reactions Involving the Nitrile Group as a Synthon

The nitrile group (C≡N) is a versatile functional group that can be transformed into several other important moieties through nucleophilic addition reactions. libretexts.orgebsco.com The electrophilic carbon atom of the nitrile is susceptible to attack by various nucleophiles. libretexts.org

Key transformations include:

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. chemistrysteps.comlibretexts.org This converts the benzonitrile into the corresponding benzoic acid derivative.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (e.g., 2-bromo-5-chloro-3-fluorobenzyl-1-amine). chemistrysteps.comlibretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile to form an imine salt, which upon aqueous workup yields a ketone. libretexts.orglibretexts.org This provides a route to synthesize 2-acyl-5-chloro-3-fluorobromobenzene derivatives.

These reactions demonstrate the role of the nitrile group as a valuable synthon for accessing amines, carboxylic acids, and ketones, significantly expanding the synthetic utility of the parent molecule.

Formation of Nitrogen-Containing Heterocyclic Ring Systems (e.g., Quinazolines, Isoquinolones)

The ortho relationship between the nitrile and the bromine atom in this compound is particularly advantageous for the synthesis of fused heterocyclic systems.

Quinazolines: This scaffold is present in numerous biologically active molecules. nih.govopenmedicinalchemistryjournal.com A common and efficient method for their synthesis involves the reaction of 2-bromobenzonitriles with amidines or guanidine, catalyzed by copper. organic-chemistry.org This process allows for the direct construction of the quinazoline (B50416) core, a valuable structure in medicinal chemistry. The ortho positioning of the nitrile and bromo groups in 2-bromo-5-fluorobenzonitrile facilitates this type of cyclization. ossila.com

Isoquinolones: The isoquinolone framework is another privileged structure in pharmacologically relevant compounds. sci-hub.st A powerful two-step synthesis of 3,4-unsubstituted isoquinolones begins with the Suzuki coupling of a 2-halobenzonitrile with a vinyl boronate. organic-chemistry.org The resulting 2-vinylbenzonitrile intermediate then undergoes a platinum-catalyzed hydrolysis and cyclization to furnish the isoquinolone ring system. organic-chemistry.org

Carbon-Hydrogen Functionalization and Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of an aromatic C-H bond. wikipedia.org The reaction employs a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), facilitating deprotonation of the proximal ortho C-H bond. organic-chemistry.orgharvard.edu

The nitrile group is recognized as a strong DMG. organic-chemistry.org In this compound, the nitrile group at C-1 can direct lithiation to the C-6 position. The other ortho position (C-2) is already substituted with a bromine atom. This process generates a potent aryllithium intermediate that can be trapped with a wide variety of electrophiles (E), leading to the formation of 6-substituted-2-bromo-5-chloro-3-fluorobenzonitrile derivatives. The regioselectivity is generally high because the ortho position is targeted exclusively. wikipedia.org

The presence of other halogens, particularly fluorine, can also influence the acidity of adjacent protons, but the directing effect of the nitrile group is typically dominant in these systems. epfl.ch This DoM strategy provides a reliable method for introducing functional groups at the C-6 position, which is otherwise difficult to functionalize directly.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluoro-3-nitro-benzonitrile |

| 2-bromo-5-fluorobenzonitrile |

| 5-bromo-2-chloro-3-fluoropyridine |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Xantphos |

| Cesium carbonate (Cs₂CO₃) |

| Sodium tert-butoxide (NaOt-Bu) |

| Lithium aluminum hydride (LiAlH₄) |

| 2-bromo-5-chloro-3-fluorobenzyl-1-amine |

| n-Butyllithium (n-BuLi) |

Dehalogenation and Reductive Transformations of this compound

The reactivity of the carbon-halogen bonds in this compound, as well as the transformation of its nitrile group, are critical aspects of its utility as a synthetic intermediate. The distinct electronic nature of the bromine, chlorine, and fluorine substituents allows for selective chemical manipulations, including dehalogenation and other reductive processes.

Dehalogenation of aryl halides is a powerful tool in organic synthesis, often proceeding via catalytic hydrogenation. The relative reactivity of the carbon-halogen bonds generally follows the order of their bond dissociation energies: C-I < C-Br < C-Cl < C-F. This hierarchy suggests that selective removal of the bromine atom in this compound is feasible under controlled conditions, leaving the more stable C-Cl and C-F bonds intact.

While specific studies detailing the comprehensive dehalogenation of this compound are not extensively reported in publicly available literature, a patent application provides insight into its selective reactivity. In the synthesis of pyrimidone derivatives, this compound was subjected to a Suzuki coupling reaction. rsc.org This transformation selectively targeted the carbon-bromine bond for the formation of a new carbon-carbon bond, demonstrating the higher reactivity of the bromo substituent compared to the chloro and fluoro groups under these palladium-catalyzed conditions. rsc.org

Reductive transformations can also target the nitrile functional group. The catalytic hydrogenation of nitriles is a common and efficient method for the synthesis of primary amines. chemicalbook.com This process typically employs transition metal catalysts such as palladium, platinum, or nickel. For instance, the reduction of a related compound, 2-bromo-5-fluorobenzonitrile, to 2-bromo-5-fluorobenzylamine (B1271555) has been accomplished using sodium borohydride (B1222165) in the presence of trifluoroacetic acid. google.com It is plausible that similar conditions could be adapted for the reduction of the nitrile group in this compound to yield the corresponding benzylamine, although the presence of multiple halogens might influence the reaction's efficiency and selectivity.

It is important to note that under more forcing reductive conditions, both dehalogenation and nitrile reduction could occur simultaneously. The choice of catalyst, reaction temperature, pressure, and reducing agent are all critical parameters that would need to be carefully optimized to achieve the desired transformation, whether it be selective debromination, reduction of the nitrile, or a combination of both.

Below is a table summarizing potential dehalogenation and reductive transformations based on the reactivity of related compounds.

| Transformation | Reagents and Conditions | Potential Product(s) |

| Selective Debromination | PdCl2(dppf), K2CO3, Methylboronic acid, 1,4-Dioxane/H2O, 100°C rsc.org | 5-chloro-3-fluoro-2-methylbenzonitrile |

| Nitrile Reduction | NaBH4, TFA, THF google.com | (2-bromo-5-chloro-3-fluorophenyl)methanamine |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | (5-chloro-3-fluorophenyl)methanamine, (3-fluorophenyl)methanamine, or fully reduced products |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Chloro 3 Fluorobenzonitrile and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprints

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a detailed pattern of absorption bands, each corresponding to a specific molecular vibration.

The FTIR spectrum of 2-bromo-5-chloro-3-fluorobenzonitrile is expected to be dominated by several key absorptions. The most characteristic feature is the sharp and intense band corresponding to the C≡N stretching vibration, which typically appears in the 2240-2220 cm⁻¹ region. The presence of electron-withdrawing halogen substituents on the benzene (B151609) ring is likely to shift this frequency to the higher end of the range.

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, though they may be of weak to medium intensity. The C=C stretching vibrations within the aromatic ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands.

Vibrations involving the carbon-halogen bonds are also expected. The C-F stretching vibration typically occurs in the 1250-1020 cm⁻¹ range and is usually a strong absorption. The C-Cl and C-Br stretching vibrations are found at lower wavenumbers, generally in the 800-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively. These bands can sometimes be difficult to assign definitively due to overlap with other fingerprint region absorptions.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| C≡N Stretch | 2240-2225 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-F Stretch | 1250-1100 | Strong |

| C-Cl Stretch | 850-750 | Medium to Strong |

| C-Br Stretch | 680-550 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar or symmetric bonds.

In the Raman spectrum of this compound, the C≡N stretch is also expected to be a prominent feature, often appearing as a strong and sharp band. The symmetric "ring breathing" vibration of the substituted benzene ring, which involves the concerted expansion and contraction of the ring, typically gives a strong and characteristic Raman signal in the 1000-800 cm⁻¹ region.

The C-Cl and C-Br stretching vibrations are also readily observable in the Raman spectrum and can provide confirmatory evidence for the presence of these halogens. The aromatic C-H stretching vibrations will also be present. Due to the lower polarity of the C=C bonds in the aromatic ring, their stretching vibrations often produce stronger and more distinct peaks in the Raman spectrum compared to the FTIR spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C≡N Stretch | 2240-2225 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1550 | Strong |

| Symmetric Ring Breathing | 1000-800 | Strong |

| C-F Stretch | 1250-1100 | Medium |

| C-Cl Stretch | 850-750 | Strong |

| C-Br Stretch | 680-550 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Topography

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, NMR provides a detailed map of the atomic connectivity and the chemical environment of each nucleus. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound will provide information about the aromatic protons on the benzene ring. Given the substitution pattern, there are two aromatic protons. Their chemical shifts will be influenced by the electronic effects of the surrounding bromo, chloro, fluoro, and cyano substituents, all of which are electron-withdrawing.

The proton at position 4 (H-4) is situated between a fluorine and a chlorine atom and will likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-coupled proton at position 6. The proton at position 6 (H-6) is adjacent to a chlorine atom and ortho to the nitrile group. It is expected to appear as a doublet due to coupling with the meta-coupled proton at H-4. The electron-withdrawing nature of the substituents will shift these proton signals downfield into the 7.5-8.5 ppm range.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | dd | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-6 | 8.0 - 8.4 | d | ⁴J(H-H) ≈ 2-3 Hz |

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their chemical environment, including the nature of the attached substituents.

The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The aromatic carbons will resonate in the region of 110-145 ppm. The carbons directly bonded to the electronegative halogens will be significantly influenced. The carbon attached to the fluorine (C-3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically large (around 240-260 Hz). The carbons attached to bromine (C-2) and chlorine (C-5) will also have their chemical shifts affected, generally appearing in the downfield region of the aromatic signals. The remaining aromatic carbons (C-1, C-4, C-6) will also show distinct signals, with their chemical shifts and any potential C-F couplings providing crucial information for their assignment.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 110-115 | t | ³J(C-F) ≈ 3-5 Hz |

| C-2 | 118-123 | d | ³J(C-F) ≈ 8-12 Hz |

| C-3 | 158-163 | d | ¹J(C-F) ≈ 250-260 Hz |

| C-4 | 125-130 | d | ²J(C-F) ≈ 20-25 Hz |

| C-5 | 135-140 | s | - |

| C-6 | 130-135 | d | ⁴J(C-F) ≈ 3-5 Hz |

| C≡N | 115-120 | s | - |

Fluorine (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.

In this compound, a single fluorine resonance is expected. The chemical shift will be influenced by the other substituents on the aromatic ring. The signal will likely appear as a doublet of doublets due to coupling with the ortho proton (H-4) and the meta bromine atom (though coupling to bromine is not always resolved). The primary coupling will be with the ortho proton. The chemical shift is typically reported relative to a standard such as CFCl₃.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -100 to -120 | dd | ³J(F-H) ≈ 8-10 Hz, ⁴J(F-Br) (often unresolved) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool that provides information on the connectivity and spatial relationships between atoms in a molecule. omicsonline.org For a molecule like this compound, which has a limited number of protons, these techniques are crucial for assigning the correct chemical shifts to the protons and carbons in the aromatic ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the aromatic ring of the title compound, COSY would show correlations between adjacent protons, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. columbia.edu This is the primary method for assigning carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is vital for identifying quaternary carbons (those with no attached protons), such as the carbons bonded to the bromine, chlorine, fluorine, and nitrile substituents, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a planar aromatic system, NOESY can help confirm the assignments of adjacent protons.

The following table illustrates the expected 2D NMR correlations for this compound. The chemical shifts (δ) are estimates based on typical values for substituted benzonitriles.

| Proton (¹H) Signal | Correlated Carbon (¹³C) in HSQC | Key Correlated Carbons (¹³C) in HMBC | Key Correlated Protons (¹H) in COSY/NOESY |

| H-4 (δ ≈ 7.8 ppm) | C-4 | C-2, C-5, C-6, C (Nitrile) | H-6 |

| H-6 (δ ≈ 7.6 ppm) | C-6 | C-2, C-4, C-5 | H-4 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. ulethbridge.ca It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm its molecular formula, C₇H₂BrClFN. The presence of bromine and chlorine atoms would be evident from their characteristic isotopic patterns (M, M+2, etc.). ulethbridge.ca

| Property | Value |

| Molecular Formula | C₇H₂BrClFN |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br, ³⁵Cl) | 232.9047 u |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br, ³⁵Cl) | 234.9026 u |

| Calculated Exact Mass ([M+2]⁺ for ⁷⁹Br, ³⁷Cl) | 234.9017 u |

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. Analyzing these fragments provides a molecular fingerprint that helps to confirm the structure. The fragmentation of benzonitrile (B105546) derivatives often involves the loss of the nitrile group (HCN). nih.gov For halogenated compounds, the loss of halogen atoms is also a common fragmentation pathway. nih.gov

The mass spectrum of this compound would be expected to show a complex molecular ion cluster due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). Key fragmentation pathways would likely include the sequential loss of these halogen atoms and the cyano group.

| Fragment Ion | Description |

| [C₇H₂BrClFN]⁺ | Molecular Ion |

| [C₇H₂ClFN]⁺ | Loss of Bromine radical (·Br) |

| [C₇H₂BrFN]⁺ | Loss of Chlorine radical (·Cl) |

| [C₆H₂BrClF]⁺ | Loss of Nitrile radical (·CN) |

| [C₆H₂]⁺ | Benzyne radical cation (loss of all substituents) |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the electron density can be produced, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions. researchgate.net

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of the substitution pattern on the benzene ring. It would also reveal how the molecules pack together in the crystal lattice, highlighting any non-covalent interactions such as halogen bonding or π–π stacking, which can influence the material's physical properties. mdpi.com

The following table presents typical parameters that would be obtained from a crystallographic analysis of a substituted benzonitrile derivative.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |

| Bond Lengths (Å) | e.g., C-Br, C-Cl, C-F, C-C, C≡N |

| Bond Angles (°) | e.g., C-C-C, C-C-Br |

| Torsion Angles (°) | Defines the planarity of the molecule |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. sphinxsai.com Aromatic compounds like benzonitrile exhibit strong absorption in the UV region due to π→π* transitions within the benzene ring. researchgate.netaip.org The position and intensity of these absorption bands are sensitive to the nature and position of substituents.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. While simple benzonitrile has a discrete fluorescence spectrum, the presence of heavy atoms like bromine can quench fluorescence through intersystem crossing. aip.org A study of 2-bromo-5-fluorobenzonitrile (B41413) has noted its use as a fluorescent probe. biosynth.com

For this compound, the halogen and nitrile substituents would be expected to cause a shift in the absorption maximum (λmax) compared to unsubstituted benzonitrile, likely a bathochromic (red) shift.

| Technique | Parameter | Illustrative Value |

| UV-Vis Spectroscopy | λmax (Absorption) | ~280 - 300 nm |

| Fluorescence Spectroscopy | λem (Emission) | Emission may be weak or quenched |

Comprehensive Spectroscopic Characterization of Novel Benzonitrile Derivatives

The definitive structural characterization of a novel benzonitrile derivative, such as a product from a reaction involving this compound, relies on the synergistic use of multiple spectroscopic techniques. The process begins with mass spectrometry, particularly HRMS, to establish the molecular weight and elemental formula of the new compound.

Subsequently, 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to piece together the molecular framework. HSQC assigns carbons to their attached protons, COSY establishes proton-proton adjacencies, and HMBC reveals long-range connectivities, which is essential for placing substituents and linking different parts of the molecule.

Finally, if a suitable crystal can be grown, X-ray crystallography provides the ultimate, high-resolution three-dimensional structure, confirming the connectivity and stereochemistry established by NMR and MS. Together, this comprehensive suite of analytical methods provides an unambiguous and detailed picture of the novel derivative's molecular structure.

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Chloro 3 Fluorobenzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-5-chloro-3-fluorobenzonitrile, these calculations would elucidate its three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) Applications for Ground State Properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized molecular geometry. researchgate.netresearchgate.net This would provide precise data on bond lengths, bond angles, and dihedral angles.

The results would typically be presented in a table, as shown hypothetically below:

| Parameter | Value (Å or °) |

| C-Br Bond Length | Calculated Value |

| C-Cl Bond Length | Calculated Value |

| C-F Bond Length | Calculated Value |

| C≡N Bond Length | Calculated Value |

| C-C Bond Lengths (Aromatic) | Calculated Range |

| C-C-C Bond Angles (Aromatic) | Calculated Range |

These geometric parameters are crucial for understanding the steric and electronic effects of the halogen substituents on the benzonitrile (B105546) ring.

Ab Initio Methods for High-Level Electronic Structure Calculations.

Ab initio methods, which are based on first principles without the use of empirical data, could be employed for more accurate electronic structure calculations. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a higher level of accuracy for properties such as electron correlation energies, although at a greater computational cost. These calculations would refine the understanding of the molecule's electronic landscape.

Prediction of Reactivity and Regioselectivity.

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, including where on the molecule a reaction is most likely to occur (regioselectivity).

Frontier Molecular Orbital (FMO) Theory and HOMO/LUMO Analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity. nih.gov

For this compound, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule, indicating likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for FMO analysis might look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Molecular Electrostatic Potential (MEP) Surface Analysis.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. researchgate.net The MEP map uses a color spectrum to indicate regions of negative and positive electrostatic potential. For this compound, red areas would indicate electron-rich regions (likely near the nitrogen of the nitrile group and the halogen atoms), which are susceptible to electrophilic attack. Blue areas would represent electron-deficient regions (likely on the hydrogen atoms of the aromatic ring), indicating sites for nucleophilic attack. This analysis is crucial for predicting intermolecular interactions. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis.

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying intermediate structures and, most importantly, the transition state—the highest energy point along the reaction pathway. By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in reaction kinetics. For a molecule like this compound, which has multiple reactive sites, modeling different reaction pathways would help to predict the most likely products under various conditions.

Investigation of Non-Covalent Interactions and Halogen Bonding in Benzonitrile Systems.

Non-covalent interactions, particularly halogen bonding, are expected to play a significant role in the supramolecular chemistry of this compound. The presence of bromine, chlorine, and fluorine atoms, along with the nitrogen of the nitrile group, creates multiple sites for potential halogen bond donation and acceptance. Computational methods are indispensable for elucidating the nature and strength of these interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge distribution, orbital interactions, and the nature of bonding within a molecule. For this compound, an NBO analysis would provide a detailed picture of the electronic structure that gives rise to its potential for non-covalent interactions.

Key Insights from a Hypothetical NBO Analysis:

Atomic Charges and Hybridization: NBO analysis would quantify the natural atomic charges on each atom, revealing the electrostatic landscape of the molecule. It would also detail the hybridization of atomic orbitals, providing insight into the geometry and bonding.

Donor-Acceptor Interactions: A crucial aspect of NBO analysis is the examination of second-order perturbation theory energies, E(2), which quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. In the context of halogen bonding, this would reveal charge transfer from lone pairs of a Lewis base to the antibonding σ* orbitals of the C-Br and C-Cl bonds.

Characterization of Halogen Bonds: The analysis would help in characterizing the σ-holes on the bromine and chlorine atoms, which are regions of positive electrostatic potential responsible for halogen bonding. The E(2) values would provide a quantitative measure of the strength of these interactions.